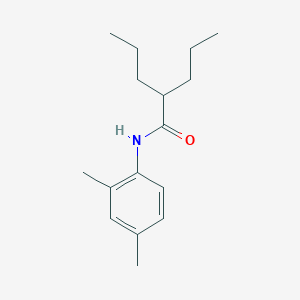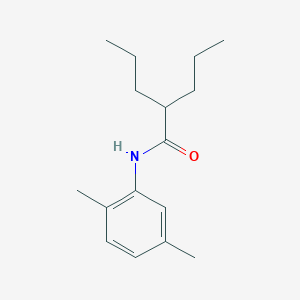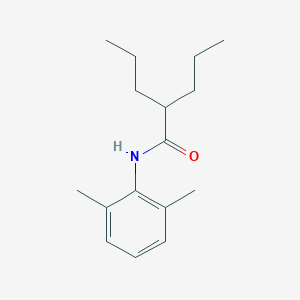
4-metoxi-N-metilbenzamida
Descripción general
Descripción
4-Methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a methoxy group and a methyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Aplicaciones Científicas De Investigación
4-Methoxy-N-methylbenzamide has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Mecanismo De Acción
Target of Action
4-Methoxy-N-methylbenzamide, also referred to as Weinreb amide , is an N,N-disubstituted benzamide
Mode of Action
It’s known that it can participate in hydrogen bonding interactions .
Pharmacokinetics
It’s known that the compound has a boiling point of 70°c at 01mm Hg and a density of 1085 g/mL at 25°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methoxy-N-methylbenzamide can be synthesized through the reaction of N-methylbenzoyl chloride with methanol. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of 4-methoxy-N-methylbenzamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 4-methoxy-N-methylbenzamide .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-methylamine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Comparación Con Compuestos Similares
- N-methoxy-N-methylacetamide
- N-methoxy-N-methylbenzamide
- N-methylbenzamide
- N,N-dimethylbenzamide
Comparison: 4-Methoxy-N-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the amide nitrogen. This structural feature imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in substitution reactions. Compared to N-methylbenzamide, 4-methoxy-N-methylbenzamide exhibits higher stability and a broader range of applications in organic synthesis .
Propiedades
IUPAC Name |
4-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOAPROKUUGJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323449 | |
| Record name | 4-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-22-4 | |
| Record name | 3400-22-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 4-methoxy-N-methylbenzamide?
A1: The crystal structure of 4-methoxy-N-methylbenzamide reveals key information about its molecular arrangement and interactions. [] The dihedral angle between the amide group and the benzene ring is 10.6°, indicating a slight twist in the molecule. [] This information can be valuable in understanding its reactivity and potential interactions with other molecules. Additionally, the crystal structure shows that molecules of 4-methoxy-N-methylbenzamide are connected through N—H⋯O hydrogen bonds and C—H⋯π interactions, forming a three-dimensional network. [] This insight into its solid-state packing can be helpful in designing synthetic strategies and predicting its physical properties.
Q2: How is 4-methoxy-N-methylbenzamide used in the synthesis of more complex molecules?
A2: 4-Methoxy-N-methylbenzamide serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly those related to the Amaryllidaceae alkaloids. [, ] Its structure contains a benzene ring with specific substituents, making it a versatile precursor for building more complex molecules. For example, it can undergo phenolic oxidation to form narwedine-type enones, which are key intermediates in the synthesis of biologically active compounds like galanthamine. [, ]
Q3: Can you elaborate on the use of 4-methoxy-N-methylbenzamide in synthesizing narwedine-type enones?
A3: 4-Methoxy-N-methylbenzamide can be modified at its benzene ring to create derivatives suitable for specific synthetic routes. For instance, bromination introduces a bromine atom, leading to compounds like 2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide. [] This brominated derivative can then undergo photochemical cyclization or phenolic oxidation to yield narwedine-type enones. [] These enones serve as crucial building blocks for the synthesis of Amaryllidaceae alkaloids, highlighting the significance of 4-methoxy-N-methylbenzamide as a starting material in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)







![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)

![5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B184422.png)


